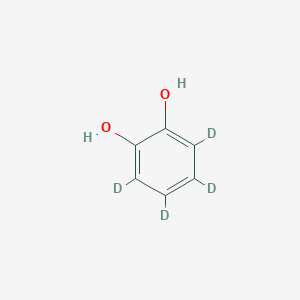

Catechol-d4

概要

説明

It is an aromatic compound with the molecular formula C6D4H2O2 and a molecular weight of 114.14 g/mol . The compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, where four hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes Catechol-d4 particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: Catechol-d4 is typically synthesized through the deuteration of catechol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. For example, catechol can be treated with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced deuteration techniques to ensure high isotopic purity. The process often includes the use of deuterated solvents and reagents, along with optimized reaction conditions to maximize the yield and purity of the final product .

化学反応の分析

Oxidation Pathways and Intermediate Formation

Catechol-d4 undergoes oxidation to form deuterated o-quinones, mirroring the behavior of standard catechol. Key observations from analogous systems include:

-

Rapid oxidation : In alkaline conditions (pH 11) with NaIO₄ as an oxidant, catechol derivatives oxidize to o-quinones within minutes, followed by secondary reactions like Michael-type additions and polymerization .

-

Isotope effects : Deuterium substitution alters reaction rates due to kinetic isotope effects. For example, O–D bonds in this compound exhibit slower proton (deuteron) transfer compared to O–H bonds, potentially stabilizing intermediates like semiquinones .

-

UV-VIS spectral shifts : Oxidized deuterated catechols show absorption peaks at λ = 240–448 nm, similar to non-deuterated species, but with subtle shifts in peak positions due to altered electronic transitions .

Crosslinking Reactions with Amines

This compound participates in nucleophilic attacks by amines, forming covalent adducts. Studies using 4-methylcatechol (4MC) and propylamine (PA) reveal:

-

Dominant pathways :

-

Deuterium impact : In deuterated systems, hydrogen bonding between this compound and amines is weakened, potentially reducing crosslinking efficiency. NMR studies show deuterium substitution broadens peaks in aromatic regions (δ = 6.3–6.8 ppm), complicating product identification .

Electrochemical Behavior

Cyclic voltammetry of catechol derivatives on gold electrodes demonstrates:

-

pH-dependent reversibility :

-

Deuterium effects : Deuterated catechols exhibit ~10–15 mV anodic shifts in oxidation potentials compared to protiated forms, consistent with slower electron transfer kinetics .

Polymerization and Surface Fouling

This compound polymerization follows a radical-based mechanism:

-

Stages :

-

Deuterium role : Reduced H/D exchange rates in deuterated systems may delay precipitate formation. Studies show non-deuterated catechol forms aggregates within 6 minutes in Na₂CO₃/NaIO₄, while deuterated variants require 8–10 minutes under identical conditions .

Challenges in Mechanistic Studies

-

Detection limitations : LC-MS struggles to resolve deuterated isomers due to identical mass-to-charge ratios .

-

NMR constraints : Deuteration complicates ¹H NMR analysis, necessitating ²H NMR or isotope-edited techniques for precise tracking .

While direct studies on this compound remain scarce, evidence from analogous systems suggests deuterium substitution subtly modulates reaction dynamics without altering core pathways. Future work should employ isotope-specific analytical methods to resolve deuteration effects at molecular resolution.

科学的研究の応用

Medicinal Chemistry

Drug Development and Metabolism Studies

Catechol-d4 is primarily utilized in pharmacokinetic studies to trace the metabolism of drugs that undergo catechol-like transformations. Its deuterated nature allows for precise tracking in mass spectrometry, aiding in understanding drug interactions and metabolic pathways. For instance, studies have shown that catechol derivatives can be crucial in developing drugs targeting specific receptors, such as the dopamine D4 receptor (DRD4), which is implicated in various neuropsychiatric disorders .

Synthesis of Catechol-based Drugs

this compound serves as a precursor in synthesizing novel catechol-based pharmaceuticals. The incorporation of deuterium can enhance the stability and bioavailability of these compounds, making them more effective in clinical applications. Research has indicated that catechol-functionalized hydrogels can be developed for drug delivery systems, leveraging their adhesive properties for sustained release .

Environmental Science

Pollutant Detection and Remediation

this compound is employed in environmental monitoring to detect phenolic pollutants. Its isotopic labeling enhances sensitivity in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Additionally, catechol derivatives are investigated for their potential to remediate contaminated sites through bioremediation processes, where they facilitate the breakdown of harmful compounds .

Studying Biodegradation Pathways

In environmental microbiology, this compound is used to trace biodegradation pathways of aromatic compounds by microbial communities. By using deuterated substrates, researchers can elucidate the metabolic pathways employed by microorganisms in degrading pollutants, thus informing bioremediation strategies .

Neurobiology

Genetic Studies on Dopaminergic Systems

this compound is significant in studying genetic polymorphisms associated with dopamine metabolism. Research has linked variations in the catechol-O-methyltransferase (COMT) gene and DRD4 receptor polymorphisms to behavioral traits and susceptibility to psychiatric conditions. The use of this compound allows for more accurate assessments of these genetic influences on dopamine signaling .

Behavioral Research

In behavioral neuroscience, this compound is used to investigate the effects of dopaminergic modulation on cognitive functions such as executive control and decision-making. Studies have shown that variations in dopaminergic genes can lead to differences in error monitoring and conflict detection during cognitive tasks .

Case Studies

作用機序

The mechanism of action of Catechol-d4 is similar to that of catechol. It interacts with various molecular targets and pathways, primarily involving the dopaminergic system. This compound can undergo enzymatic transformations, such as methylation by catechol-O-methyltransferase, leading to the formation of methylated derivatives . These interactions play a crucial role in modulating neurotransmitter levels and signaling pathways in the brain .

類似化合物との比較

Catechol-d4 is compared with other similar compounds, such as:

1,2-Dihydroxybenzene-d6: Another deuterated form of catechol with six deuterium atoms.

1,2-Dihydroxybenzene: The non-deuterated form of catechol.

Resorcinol: A dihydroxybenzene isomer with hydroxyl groups at positions 1 and 3.

Hydroquinone: A dihydroxybenzene isomer with hydroxyl groups at positions 1 and 4.

Uniqueness of this compound: this compound’s uniqueness lies in its isotopic labeling, which makes it an invaluable tool in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of spectroscopic analyses, providing detailed insights into molecular structures and dynamics .

生物活性

Catechol-d4, a deuterated form of catechol, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neurotransmitter systems, and relevance in clinical research.

Overview of this compound

This compound (C6H6D4O2) is a derivative of catechol, distinguished by the substitution of four hydrogen atoms with deuterium. This modification enhances its stability and alters its metabolic pathways, making it a useful tool in pharmacokinetic studies and neuropharmacology. Its structure allows it to interact with various biological systems, particularly those involving dopamine metabolism.

1. Dopaminergic System Interaction:

this compound primarily influences the dopaminergic system, which is crucial for regulating mood, cognition, and motor control. It serves as a substrate for catechol-O-methyltransferase (COMT), an enzyme responsible for the metabolism of catecholamines like dopamine. The interaction between this compound and COMT can provide insights into the pharmacogenetics of dopamine-related disorders.

2. COMT Polymorphisms:

Research indicates that variations in the COMT gene, particularly the Val158Met polymorphism, can influence individual responses to catecholamines and related compounds. Studies have shown that individuals with different COMT genotypes exhibit varying levels of enzyme activity, which can affect their susceptibility to psychiatric conditions such as ADHD and substance abuse disorders .

Case Studies

1. ADHD Treatment Response:

A study examined the relationship between COMT polymorphisms and treatment responses in adolescents with ADHD treated with methylphenidate (MPH). Results indicated that specific genotypes correlated with significant changes in ADHD symptoms when treated with MPH, highlighting the role of catechol metabolism in therapeutic outcomes .

2. Substance Abuse Risk:

Another investigation focused on the association between COMT and dopamine receptor D4 (DRD4) polymorphisms and substance abuse risk among Bangladeshi males. The study revealed that certain genetic variants were linked to higher risks of addiction behaviors, emphasizing the importance of catechol metabolism in addiction pathways .

Data Tables

Research Findings

Recent research highlights the multifaceted role of this compound in biological systems:

- Genetic Variability: Genetic differences in COMT activity significantly influence how individuals metabolize catechols, impacting their neurochemical balance and susceptibility to mental health disorders .

- Pharmacological Applications: The use of deuterated compounds like this compound in clinical trials aids in understanding drug metabolism and efficacy in diverse populations .

特性

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103963-58-2 | |

| Record name | 103963-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。